2,5-Dichloronicotinonitrile chemical properties
2,5-Dichloronicotinonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,5-Dichloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and safety information for 2,5-Dichloronicotinonitrile. The information is intended for use by professionals in research, chemical synthesis, and drug development.
Chemical and Physical Properties
2,5-Dichloronicotinonitrile is a solid organic compound. Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | 2,5-dichloronicotinonitrile | |
| CAS Number | 126954-66-3 | [1] |
| Molecular Formula | C₆H₂Cl₂N₂ | |
| Molecular Weight | 172.01 g/mol | [2] |
| Appearance | White Solid | [1] |
| Melting Point | 118-119 °C | |
| Boiling Point | 255.4 °C at 760 mmHg | |
| Purity | Typically ≥97% | |
| InChI Key | CZKCARRNABGWOH-UHFFFAOYSA-N | |
| SMILES | C1=CC(=C(C=C1Cl)C#N)Cl | [2] |
Reactivity and Stability
Stability: The compound is stable under recommended storage conditions, typically at 4°C. It should be stored in a tightly closed container in a dry and well-ventilated place.[3]
Reactivity: The chemical structure of 2,5-Dichloronicotinonitrile, featuring an aromatic ring substituted with two electron-withdrawing groups (a nitrile group and chlorine atoms), makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. The nitrile and chloro groups activate the pyridine ring for attack by nucleophiles. The chlorine atoms can be displaced by various nucleophiles, making this compound a versatile intermediate for synthesizing more complex substituted pyridine derivatives, which are common scaffolds in medicinal chemistry.[4]
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
Synthesis of 2,5-Dichloronicotinonitrile
A common laboratory-scale synthesis involves the dehydration of 2,5-dichloronicotinamide.[1]
Reagents and Equipment:
-
2,5-dichloronicotinamide
-
Dichloromethane (DCM)
-
Trifluoroacetic anhydride
-
Triethylamine
-
Water
-
Saturated saline solution (brine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,5-dichloronicotinamide (1.0 eq) in dichloromethane.[1]
-
Sequentially add trifluoroacetic anhydride (~1.3 eq) and triethylamine (~2.3 eq) to the solution.[1]
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).[1]
-
Slowly pour the reaction solution into water to quench the reaction.[1]
-
Extract the aqueous phase three times with dichloromethane.[1]
-
Combine the organic phases and wash with saturated saline.[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
-
Purify the resulting residue by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to yield 2,5-dichloronicotinonitrile as a white solid.[1]
Caption: Experimental workflow for the synthesis of 2,5-Dichloronicotinonitrile.
Spectroscopic Data
While specific, detailed spectra for 2,5-Dichloronicotinonitrile are not provided in the searched literature, typical spectroscopic characteristics for similar compounds can be inferred.
-
¹H NMR: Due to the absence of protons on the pyridine ring, a standard ¹H NMR spectrum would likely show no signals, or only signals from impurities or the solvent.
-
¹³C NMR: The spectrum would show six distinct signals for the six carbon atoms in the molecule (three substituted and three unsubstituted carbons on the pyridine ring, plus the nitrile carbon).
-
IR Spectroscopy: The spectrum would be expected to show a sharp, strong absorption band characteristic of the nitrile (C≡N) group, typically in the range of 2220-2260 cm⁻¹. Absorptions corresponding to C-Cl bonds and C=C/C=N bonds of the aromatic ring would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4 peaks) would be observed, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Safety and Handling
2,5-Dichloronicotinonitrile is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Identification: [3]
-
Pictogram: GHS07 (Harmful)
-
Signal Word: Warning
-
Hazard Statements:
Precautionary Measures & First Aid: [3]
-
Prevention:
-
Response:
-
If on skin: Wash with plenty of soap and water.[3]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[5]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[3]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[3]
Applications in Drug Development
2,5-Dichloronicotinonitrile serves as an important intermediate in organic synthesis and for pharmaceutical research and development. While specific drugs derived directly from this compound are not detailed, its structure is a key building block. The substituted nicotinonitrile scaffold is present in various biologically active molecules. For instance, a related compound, 2,5-dichloro-4,6-dimethylnicotinonitrile, is a precursor for synthesizing selective muscarinic M4 receptor positive allosteric modulators, which have been investigated as potential treatments for schizophrenia.[6] This highlights the utility of the dichloronicotinonitrile core in constructing complex molecules for drug discovery programs.
References
- 1. 2,5-Dichloronicotinonitrile | 126954-66-3 [chemicalbook.com]
- 2. 2,5-Dichlorobenzonitrile | C7H3Cl2N | CID 89000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2,5-Dichloroterephthalonitrile (GC)|CAS 1897-43-4 [benchchem.com]
- 5. fishersci.se [fishersci.se]
- 6. 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE | 91591-63-8 [chemicalbook.com]
